
(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid
Overview
Description
(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is a pyridazinone derivative featuring a phenyl group at position 3 and an acetic acid moiety at position 1 of the pyridazinone ring. It has a molecular formula of C₁₂H₁₀N₂O₃ (molecular weight: 230.23) and a CAS number of 91973-93-2 . This compound is a key scaffold in medicinal chemistry due to the pyridazinone core’s versatility in interacting with biological targets, as evidenced by its structural analogs exhibiting antimicrobial, analgesic, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid typically involves the formation of the pyridazine ring followed by functional group modifications. One common route might include:
Cyclization Reaction: Starting from a suitable dicarbonyl compound and a hydrazine derivative to form the pyridazine ring.
Phenyl Substitution: Introduction of the phenyl group through a substitution reaction.
Acetic Acid Addition: Functionalization to introduce the acetic acid moiety, possibly through a carboxylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyridazine ring.
Reduction: Reduction reactions could target the keto group (6-oxo) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Synthesis of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : The initial step usually involves the reaction of a suitable precursor, such as 3-chloropyridazine, with acetic acid under reflux conditions.
- Substitution Reactions : The introduction of the phenyl group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods, depending on the functional groups present.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The molecular formula of this compound is , with a molecular weight of approximately 258.27 g/mol. Its structure features a pyridazine ring with a phenyl substitution and an acetic acid moiety, which enhances its solubility and biological activity.
Research indicates that this compound exhibits significant pharmacological activities, including:
- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase enzymes, which are key mediators in inflammatory pathways. This action suggests potential applications in treating inflammatory diseases .
- Antibacterial Activity : Studies have demonstrated that derivatives of pyridazine compounds exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, modifications to the structure can enhance activity against resistant strains like Staphylococcus aureus (MRSA) .
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry include:
- Drug Development : Its anti-inflammatory and antibacterial properties make it a candidate for developing new therapeutic agents aimed at treating infections and inflammatory conditions.
- Cancer Research : Some studies suggest that pyridazine derivatives may possess anticancer activities, warranting further investigation into their mechanisms of action against various cancer types .
- Neurological Disorders : There is emerging evidence that compounds like this compound may inhibit processes related to neurodegenerative diseases such as Alzheimer's by modulating amyloid plaque formation .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers when administered at varying dosages, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antibacterial Efficacy
In vitro assays were conducted to assess the antibacterial activity of this compound against various bacterial strains. Results showed that certain derivatives had enhanced efficacy against resistant strains, particularly when specific functional groups were introduced .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pyridazinone core allows for extensive derivatization. Key analogs differ in substituents at positions 3, 5, and 6, which modulate physicochemical properties and bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in compound 16) increase reactivity and may enhance antibacterial activity .
- Lipophilic substituents (e.g., 4-fluorobenzyl in 17) improve membrane permeability, critical for CNS-targeting drugs .
- Bulkier groups (e.g., diphenyl in ) may sterically hinder target binding but improve thermal stability .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectral properties:
Analysis :
- Higher melting points in fluorinated (17) and methylated (13) analogs suggest stronger intermolecular forces (e.g., H-bonding, van der Waals) .
- IR data confirms the presence of carbonyl groups (C=O) in all analogs, critical for hydrogen bonding with biological targets .
Computational and Crystallographic Insights
- DFT studies on 13 revealed a planar pyridazinone ring with dihedral angles <10°, favoring π-π stacking in crystal lattices .
- Hirshfeld surface analysis of ethyl ester analogs (e.g., FODQUN ) showed intermolecular H-bonding between carbonyl oxygen and adjacent CH groups, stabilizing the crystal structure.
Biological Activity
(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring with a phenyl substitution and an acetic acid moiety, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions starting from suitable dicarbonyl compounds and hydrazine derivatives.
- Phenyl Substitution : The introduction of the phenyl group is performed via substitution reactions.
- Acetic Acid Functionalization : The final step involves the addition of the acetic acid moiety, often through carboxylation reactions.
The compound's structure can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, which reveal distinct functional groups and confirm the molecular integrity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii.
Minimum Inhibitory Concentration (MIC) Values :
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | MRSA | 3.74 |
2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | P. aeruginosa | 8.92 |
2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | A. baumannii | 7.50 |
These findings suggest that modifications in the substituents on the pyridazine ring can enhance antibacterial efficacy, particularly against Gram-positive bacteria like MRSA .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate varying degrees of cytotoxicity depending on the specific structural modifications made to the compound.
Cytotoxicity Results :
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 73 ± 3 |
Compound B | HeLa | 29 ± 2.9 |
Paclitaxel | MCF-7 | 5.25 - 11.03 (µg/mL) |
The IC50 values suggest that certain derivatives exhibit significant cytotoxicity comparable to established chemotherapeutic agents like paclitaxel .
Anti-inflammatory Activity
In addition to its antibacterial and cytotoxic properties, this compound has shown promise as an anti-inflammatory agent. In vivo studies using models such as the carrageenan-induced paw edema test indicate that certain derivatives possess anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial cells or cancerous tissues:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Signal Transduction Modulation : The compound could alter signaling pathways that lead to inflammation or cell growth.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid and its derivatives?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate derivatives are prepared by reacting substituted pyridazinones with haloacetic acid esters under reflux in aprotic solvents (e.g., DMF or THF) with catalytic bases like triethylamine . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by FT-IR and NMR . Optimization of reaction time (e.g., 12–24 hours) and temperature (40–80°C) is critical for achieving yields >80% .
Q. How are spectroscopic techniques (FT-IR, NMR, HRMS) applied to confirm the structure of this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O stretch at 1647–1751 cm⁻¹, OH stretch at 3460 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the pyridazinone ring protons appear at δ 7.40–8.21 ppm, while the acetic acid side-chain protons resonate at δ 4.81–4.95 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 354.9932 for C₁₉H₁₅ClN₂O₃, observed 354.9837) .
Q. What solvent systems and chromatographic methods are optimal for purifying this compound?
Methodological Answer: Ethanol or methanol recrystallization is commonly used due to the compound’s moderate solubility. For chromatographic purification, silica gel with ethyl acetate/hexane (3:7 ratio) achieves baseline separation of derivatives. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of derivatives?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anti-inflammatory activity. Molecular docking (using AutoDock Vina) identifies binding affinities to targets like COX-2 or bacterial enzymes. For example, chlorobenzyl-substituted derivatives show enhanced binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., pH, serum content). Validate results via:
- Dose-response curves : Test concentrations from 1 nM–100 μM.
- Control standardization : Use reference drugs (e.g., indomethacin for anti-inflammatory assays).
- Replicate experiments : ≥3 independent trials with statistical analysis (p < 0.05) .
Q. How is X-ray crystallography applied to resolve structural ambiguities in pyridazinone derivatives?
Methodological Answer: Single-crystal X-ray diffraction (using SHELXL) determines bond lengths and angles. For example, the dihedral angle between the pyridazinone ring and phenyl group is 12.5°, confirming non-planarity. Hydrogen bonding (e.g., O···H–N, 2.1 Å) stabilizes the crystal lattice .
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-7-6-10(9-4-2-1-3-5-9)13-14(11)8-12(16)17/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGVBLNLPUJFQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333182 | |
Record name | 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643856 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91973-93-2 | |
Record name | 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.